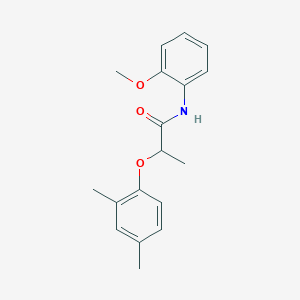![molecular formula C16H21NO4 B5513996 1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)
1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-{[2-(1,3-Benzodioxol-5-yl)-1,3-Dioxolan-4-yl]methyl}piperidine involves complex reactions that yield potent inhibitors and modulators for biochemical applications. For instance, a study on acetylcholinesterase inhibitors identified a series of derivatives with potent activity, indicating the importance of the structural framework of this compound in synthesizing biologically active molecules (Sugimoto et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds closely related to 1-{[2-(1,3-Benzodioxol-5-yl)-1,3-Dioxolan-4-yl]methyl}piperidine has been elucidated through various spectroscopic and computational methods. For example, vibrational spectra and molecular structure determination through density functional theory and Hartree–Fock calculations reveal detailed geometric and electronic properties (Taşal et al., 2009).
Chemical Reactions and Properties
The compound's chemical behavior, including its reactions and interactions, plays a crucial role in its application potential. Studies on similar molecules show diverse reactivity patterns, indicating the complexity and versatility of these compounds in chemical reactions and biological activities (Wei et al., 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior in various environments. For instance, crystal structure analysis provides insights into the molecular conformation and intermolecular interactions, which are critical for designing compounds with specific physical characteristics (Mahesha et al., 2019).
Applications De Recherche Scientifique
Piperidine Alkaloids in Plant Extracts
Piperdardine, a piperidine alkaloid closely related to the queried compound, was isolated from hexane and chloroform extracts of Piper tuberculatum var. tuberculatum. This discovery underscores the significance of piperidine alkaloids in natural product chemistry and their potential for various applications, including medicinal chemistry and drug discovery (Araújo-Júnior et al., 1997).
Pharmacological Effects of Piperidine Derivatives
Paroxetine hydrochloride, a phenylpiperidine derivative, acts as a selective serotonin reuptake inhibitor. This highlights the application of piperidine structures in developing pharmaceutical agents for treating various psychological disorders, showcasing the compound's relevance in drug design and pharmacology (Germann et al., 2013).
Synthesis and Chemical Analysis
Research into the synthesis of related compounds, such as polyfluoroalkylated heterocyclic compounds containing the methylenedioxy group, reveals the chemical versatility and application of these structures in developing new materials with potential use in industry and research (黄维垣 et al., 2010).
Modulation of Biological Receptors
A study on an experimental drug structurally similar to the queried compound showed it could facilitate glutamatergic transmission in the brain after systemic administration. This has implications for enhancing long-term potentiation and memory retention, indicating the role of such compounds in neuroscience and cognitive therapy (Staubli et al., 1994).
Nutraceutical Applications
Piperine, another compound related to the queried chemical structure, demonstrates effects on the permeability of intestinal epithelial cells. This suggests potential applications in enhancing nutrient absorption and bioavailability, relevant in nutraceutical research and dietary supplement development (Johri et al., 1992).
Propriétés
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-6-17(7-3-1)9-13-10-18-16(21-13)12-4-5-14-15(8-12)20-11-19-14/h4-5,8,13,16H,1-3,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYITJUVCYIAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2COC(O2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(1,3-Benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)



![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)